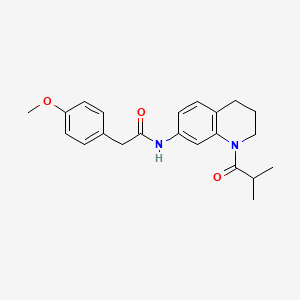

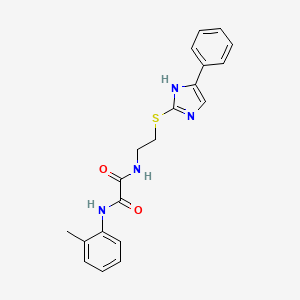

![molecular formula C16H14BrNO B2604838 4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol CAS No. 1232826-09-3](/img/structure/B2604838.png)

4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol” is a Schiff base that has been studied in depth using spectroscopic, crystallographic, and computational methods . It exists in phenol-imine form and has a pure aromatic structure in solid state .

Synthesis Analysis

The compound was synthesized by direct condensation of 5-bromosalicylaldehyde and aniline in ethanol . The synthesis process involved dissolving the two materials separately in ethanol .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using XRD, DFT, and HOMA methods . The compound prefers only phenol-imine form in apolar solvents while both phenol-imine and keto amine forms appear in polar solvents . This is because polar solvents decrease the activation energy, making it possible to observe both forms in the solution .Chemical Reactions Analysis

The compound’s chemical reactions have been studied in depth. It has been found that the compound undergoes tautomeric conversion between the phenol-imine and keto-amine forms . This conversion is related to the occurrence of photochromic and thermochromic phenomena in the compound .Physical And Chemical Properties Analysis

The compound has a pure aromatic structure in solid state . It prefers only phenol-imine form in apolar solvents while both phenol-imine and keto amine forms appear in polar solvents . This is because polar solvents decrease the activation energy, making it possible to observe both forms in the solution .科学的研究の応用

Synthesis and Characterization

Schiff base compounds, including derivatives similar to 4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol, have been extensively synthesized and characterized. These compounds are prepared via the condensation of aldehydes with amines, exhibiting a wide range of biological and chemical properties. For example, the synthesis and crystal structure of various Schiff base compounds have been reported, highlighting their potential in antibacterial activities and as ligands in metal complex formation (Wang et al., 2008), (Zhang et al., 2008).

Antimicrobial Properties

Research has demonstrated the antimicrobial potential of Schiff base compounds. Structural analysis and antimicrobial testing reveal that these compounds can effectively inhibit the growth of various bacteria and fungi, making them valuable in the development of new antimicrobial agents (Zhang et al., 2008).

Corrosion Inhibition

Schiff bases and their metal complexes have been investigated as corrosion inhibitors for different metals in acidic media. These studies suggest that the Schiff bases adsorb onto metal surfaces, forming a protective layer that significantly reduces corrosion rates. The effectiveness of these inhibitors is often evaluated through electrochemical methods and surface analysis techniques, highlighting their potential in industrial applications to extend the lifespan of metals (El-Lateef et al., 2015).

Coordination Chemistry and Metal Complexes

Schiff bases serve as ligands in the formation of metal complexes, which are of interest for their structural, magnetic, and catalytic properties. Studies on copper(II) and oxido-vanadium(IV) complexes of Schiff bases have been conducted, revealing insights into their geometries, thermal stability, and potential applications in catalysis and material science (Takjoo et al., 2013).

Applications in Sensing and Catalysis

Some Schiff base compounds and their metal complexes exhibit fluorescence properties, making them suitable for sensing applications, such as the detection of metal ions. Furthermore, their catalytic activities have been explored in reactions such as the fixation of CO2 into cyclic carbonates, demonstrating their potential in environmental and green chemistry applications (Ikiz et al., 2015).

作用機序

将来の方向性

The compound has been the subject of various studies due to its interesting properties such as its ability to display photochromism and thermochromism . These properties have practical applications in information storage, electronic imaging systems, optical switching devices, and ophthalmic glasses . Therefore, future research could focus on exploring these applications further.

特性

IUPAC Name |

4-bromo-2-(2,3-dihydro-1H-inden-5-yliminomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-10,19H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRQOEACNWBALP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)N=CC3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2604755.png)

![Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate](/img/structure/B2604763.png)

![2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2604766.png)

![5-((4-Hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604767.png)

![3-(3-methoxyphenyl)-7-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2604775.png)